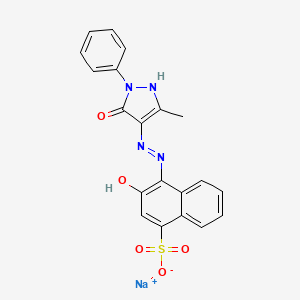![molecular formula C6H5N3O B1489704 1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 41373-13-1](/img/structure/B1489704.png)
1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Overview
Description
“1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), representing the possible fusions of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” and its derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .
Molecular Structure Analysis
The molecular formula of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is C6H5N3 . It has a molecular weight of 119.12 g/mol . The IUPAC name is 1H-pyrazolo[4,3-c]pyridine .
Chemical Reactions Analysis
The chemical reactions of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” and its derivatives are diverse and complex. They are associated with the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” include a molecular weight of 119.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 119.048347172 g/mol, and its monoisotopic mass is also 119.048347172 g/mol .
Scientific Research Applications
Heterocyclic Chemistry
The compound 1H-pyrazolo[4,3-c]pyridin-4(5H)-one and its derivatives are significant in heterocyclic chemistry due to their potential in synthesizing energetic ionic compounds with good detonation performances and low sensitivities. This highlights its importance in creating fused pyridinyl azides .
Antiviral Research
In the field of antiviral research, derivatives of this compound have been evaluated for their effectiveness against viruses such as Vaccinia virus, showcasing its potential in medicinal chemistry for developing antiviral agents .
Metabolic Disorders
Structural analogs of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one have been studied for their role in activating PPARα, a receptor involved in lipid metabolism. This suggests its application in researching treatments for metabolic disorders .
Synthetic Methods
The synthesis of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives has been extensively studied, with various synthetic strategies and approaches being systematized according to their method to assemble the pyrazolopyridine system .
Vectorial Functionalisation
This compound’s scaffolds can be selectively elaborated along multiple growth vectors, demonstrating its versatility in chemical synthesis and functionalization processes .
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods for derivatives of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one have been summarized, including multicomponent reactions and synthesis as fragments of polycyclic structures .
Mechanism of Action
Target of Action
The primary targets of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
1H-pyrazolo[4,3-c]pyridin-4(5H)-one interacts with FGFRs by competitively binding to the ATP-binding site of these receptors . This interaction inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 1H-pyrazolo[4,3-c]pyridin-4(5H)-one affects several biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and survival. Therefore, the inhibition of these pathways can lead to the suppression of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have good bioavailability .
Result of Action
The inhibition of FGFRs by 1H-pyrazolo[4,3-c]pyridin-4(5H)-one results in the suppression of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
properties
IUPAC Name |
1,5-dihydropyrazolo[4,3-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWENTSLBISOJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Pyrazolo[4,3-c]pyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives exert their anticancer effects?
A1: Studies suggest that certain derivatives, like 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), inhibit prostate cancer cell proliferation by inducing autophagy and suppressing the mTOR/p70S6K pathway. [] This compound appears to achieve this by increasing LC3-II expression while decreasing SQSTM1/p62 expression, indicative of enhanced autophagy. [] Additionally, FMPPP elevates ERK1/2 phosphorylation and reduces mTOR and p70S6K phosphorylation in prostate cancer cells, further contributing to its antiproliferative effect. [] Another derivative, 1-(3,5-Dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, demonstrates similar anti-cancer activity by downregulating the phosphorylation of PI3K/AKT and STA3/JAK2 pathways. []
Q2: What about antimicrobial activity? How do these compounds act against microbes?
A2: While ricinine itself, a natural alkaloid containing the 1H-pyrazolo[4,3-c]pyridin-4(5H)-one core, shows limited antimicrobial activity, its derivatives show more promise. [] Notably, the acetyl ricininic acid derivative displays potent broad-spectrum activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeuroginosa, and Candida albicans. [] Further research is needed to elucidate the precise mechanism of action for these antimicrobial effects.
Q3: Is there evidence suggesting the structure of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives influences their activity?
A3: Yes, the structure-activity relationship (SAR) is crucial for understanding the different activities of these compounds. For instance, the presence of specific substituents on the core structure significantly influences both antimicrobial and antiquorum sensing activity. [] The acetyl ricininic acid derivative demonstrates superior antimicrobial action compared to other derivatives and ricinine itself. [] This highlights the importance of specific structural motifs for enhancing the desired biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




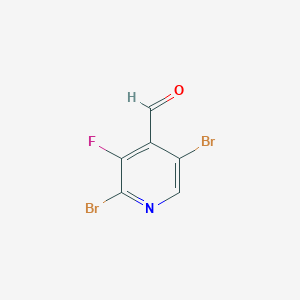
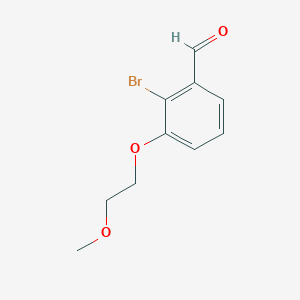
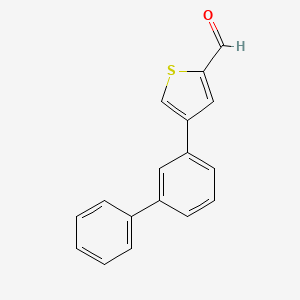
![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)
![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)

![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)
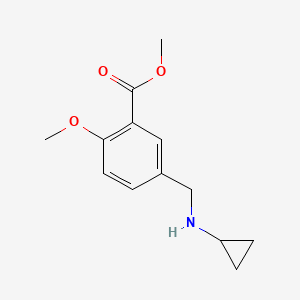
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)

![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)
